Xestenone

Description

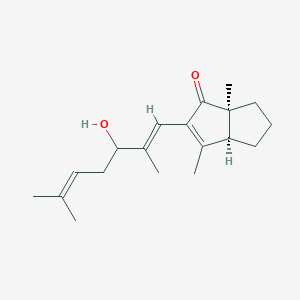

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H28O2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(3aS,6aS)-2-[(1E)-3-hydroxy-2,6-dimethylhepta-1,5-dienyl]-3,6a-dimethyl-3a,4,5,6-tetrahydropentalen-1-one |

InChI |

InChI=1S/C19H28O2/c1-12(2)8-9-17(20)13(3)11-15-14(4)16-7-6-10-19(16,5)18(15)21/h8,11,16-17,20H,6-7,9-10H2,1-5H3/b13-11+/t16-,17?,19-/m0/s1 |

InChI Key |

CGIFUIBNTRTMHC-UDTYYRSRSA-N |

Isomeric SMILES |

CC1=C(C(=O)[C@@]2([C@H]1CCC2)C)/C=C(\C)/C(CC=C(C)C)O |

Canonical SMILES |

CC1=C(C(=O)C2(C1CCC2)C)C=C(C)C(CC=C(C)C)O |

Synonyms |

xestenone |

Origin of Product |

United States |

Isolation and Purification Methodologies for Xestenone

Advanced Chromatographic Techniques in Natural Product Separation

Chromatography, a cornerstone of chemical separation, plays a pivotal role in the purification of Xestenone. The process typically begins with the fractionation of the crude extract using column chromatography, a fundamental technique for the initial separation of compounds based on their polarity.

Following initial separation, more advanced and higher-resolution chromatographic methods are employed to isolate this compound from complex mixtures of related metabolites. While the seminal work on this compound's isolation predates the widespread use of some modern techniques, the principles of high-performance liquid chromatography (HPLC) are central to achieving the final purification. Preparative HPLC, with its superior resolving power, is instrumental in separating structurally similar compounds, yielding this compound in a high state of purity. The choice of stationary and mobile phases is critical and is optimized to maximize the separation efficiency based on the polarity and structural characteristics of this compound and co-occurring compounds.

Table 1: Chromatographic Methods in this compound Purification

| Technique | Stationary Phase | Mobile Phase (Illustrative) | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Gradient of hexane (B92381) and ethyl acetate | Initial fractionation of the crude extract |

| Preparative HPLC | Reversed-phase (e.g., C18) | Gradient of methanol (B129727) and water | Final purification of this compound |

Spectroscopic-Guided Isolation Strategies

Throughout the isolation process, spectroscopic techniques are indispensable for tracking the presence of this compound and guiding the purification strategy. Thin-layer chromatography (TLC) is routinely used for rapid, qualitative analysis of fractions from column chromatography, allowing researchers to identify and pool fractions containing the target compound.

Once purified fractions are obtained, a suite of spectroscopic methods is used for structural elucidation and confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the this compound molecule. core.ac.uk Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. core.ac.uk These spectroscopic data not only confirm the identity of this compound but also ensure the purity of the isolated sample. The characteristic spectral signatures of this compound serve as a guide, enabling chemists to navigate the complex chemical landscape of the sponge extract and selectively isolate the desired natural product.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observational Data | Information Yielded |

|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants of protons | Connectivity of hydrogen atoms |

| ¹³C NMR | Chemical shifts of carbon atoms | Carbon skeleton of the molecule |

| Mass Spectrometry | Molecular ion peak | Molecular weight and formula |

Optimization of Extraction Protocols from Marine Biota

The initial step in isolating this compound is the efficient extraction of metabolites from the marine sponge Xestospongia vanilla. The choice of solvent and extraction method is crucial for maximizing the yield of the target compound while minimizing the co-extraction of interfering substances.

Elucidation of Xestenone S Chemical Structure and Absolute Stereochemistry

High-Resolution Spectroscopic Analysis Techniques

Advanced spectroscopic methods were fundamental in piecing together the molecular puzzle of xestenone. Techniques ranging from multi-dimensional Nuclear Magnetic Resonance (NMR) to High-Resolution Mass Spectrometry (HRMS) each provided critical data points that, when integrated, revealed the compound's intricate structure.

NMR spectroscopy was the cornerstone of the structural elucidation process, providing detailed information about the carbon skeleton and the spatial arrangement of atoms.

Multi-dimensional NMR experiments were critical in establishing the connectivity and stereochemical relationships within this compound. While comprehensive 2D correlation tables for the natural product are not fully detailed in primary literature, the application of these techniques was essential.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the proton-proton connectivities within the fused cyclopentane (B165970) rings and along the side chain, establishing the spin systems of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to. It is a vital tool for assigning carbon signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for connecting the different spin systems identified by COSY, allowing for the assembly of the complete carbon framework, including the placement of quaternary carbons and functional groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining stereochemistry, as it identifies protons that are close to each other in space, regardless of bonding. In the initial structural studies of this compound, NOESY spectral analysis was used to determine the cis fusion of the two cyclopentane rings by observing the correlation between the methyl protons at C-17 and the methine proton at C-3. mdpi.com This confirmed the relative configuration of the C-3 and C-7 stereocenters. nih.govmdpi.com

The definitive ¹H and ¹³C NMR assignments for synthetic this compound, which matched the data from the natural isolate, are presented below.

Interactive Data Table: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 2 | 2.50 | m | |

| 3 | 1.83 | m | |

| 4 | 2.10, 1.75 | m | |

| 5 | 1.75, 1.50 | m | |

| 6 | 1.95, 1.75 | m | |

| 7 | 2.50 | m | |

| 9 | 6.08 | s | |

| 11 | 2.22 | s | |

| 12 | 4.41 | d | 8.0 |

| 13 | 2.35 | m | |

| 14 | 1.60 | m | |

| 15 | 1.68 | s | |

| 16 | 1.60 | s | |

| 17 | 1.05 | s | |

| 18 | 0.90 | d | 6.9 |

Interactive Data Table: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

|---|---|

| 1 | 213.9 |

| 2 | 40.0 |

| 3 | 49.9 |

| 4 | 34.9 |

| 5 | 23.5 |

| 6 | 36.9 |

| 7 | 56.1 |

| 8 | 170.0 |

| 9 | 125.0 |

| 10 | 199.1 |

| 11 | 27.5 |

| 12 | 77.9 |

| 13 | 30.8 |

| 14 | 28.9 |

| 15 | 25.7 |

| 16 | 17.7 |

| 17 | 18.2 |

| 18 | 20.2 |

Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs) are powerful NMR techniques for determining the stereochemistry of flexible molecules in solution. By weakly aligning molecules in a liquid crystalline medium, these methods provide long-range structural information based on the orientation of internuclear vectors relative to the magnetic field. For complex natural products with multiple stereocenters and conformational flexibility, RDCs and RCSAs can provide crucial data to distinguish between possible diastereomers where traditional NOE-based methods may be ambiguous. While these techniques are highly suitable for a molecule like this compound, there are no specific reports in the literature detailing their application in its structural elucidation. The definitive stereochemistry was instead confirmed by total synthesis. mdpi.com

The use of computational methods, particularly Density Functional Theory (DFT), to predict NMR chemical shifts has become an invaluable tool in structural elucidation. By calculating the expected ¹H and ¹³C NMR spectra for all possible isomers of a proposed structure, a direct comparison with experimental data can be made. The isomer whose predicted spectrum most closely matches the experimental one is likely the correct structure. This approach is especially powerful for resolving complex stereochemical problems. However, the literature on this compound's structure determination does not indicate the use of this method; its absolute configuration was ultimately proven through the unambiguous route of stereocontrolled total synthesis. mdpi.com

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. This technique measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the unambiguous determination of its elemental composition. For the synthesized this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) yielded a protonated molecule [M+H]⁺ at m/z 305.2104. This experimental value is in excellent agreement with the calculated value of 305.2117 for the molecular formula C₁₉H₂₈O₃, confirming the elemental composition. mdpi.com

Data Table: HRMS Data for this compound

| Ion | Calculated m/z (C₁₉H₂₉O₃) | Found m/z |

|---|

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of synthetic this compound showed characteristic absorption bands confirming the presence of key functional groups. A broad band at 3448 cm⁻¹ indicated the presence of a hydroxyl (-OH) group. A strong absorption at 1709 cm⁻¹ was attributed to the ketone carbonyl (C=O) stretching vibration, while a band at 1651 cm⁻¹ corresponded to the α,β-unsaturated ketone system within the molecule. A band at 2924 cm⁻¹ was characteristic of C-H stretching vibrations of the alkyl framework. mdpi.com

Data Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3448 (broad) | O-H stretch (hydroxyl group) |

| 2924 | C-H stretch (alkyl groups) |

| 1709 | C=O stretch (ketone) |

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that also probes molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. While it could provide further structural information on this compound's carbon skeleton, no Raman spectroscopic data has been reported for this compound.

Chiroptical Spectroscopy (e.g., ECD, VCD, Optical Rotation) for Absolute Configuration Determination

Chiroptical spectroscopy plays a pivotal role in assigning the absolute configuration of chiral molecules like this compound by measuring their differential interaction with polarized light.

Optical Rotation: The specific rotation of a compound provides a fundamental measure of its chiroptical activity. For a key synthetic intermediate of this compound, a specific rotation value of [α]D25 −5.0 (c 0.39, CHCl3) was recorded. mdpi.com Another related compound exhibited a value of [α]D26 +21.5 (c 1.58, CHCl3). mdpi.com These values are crucial for comparing synthetic materials with the natural product and for guiding the assignment of stereochemistry.

Electronic Circular Dichroism (ECD): ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly powerful for determining the absolute configuration of molecules with chromophores. The ECD spectrum of synthetic this compound was found to match that of the natural product. mdpi.com It displayed a positive Cotton effect at 323 nm and a negative Cotton effect at 258 nm. mdpi.com This correlation was instrumental in confirming the absolute stereochemistry of the synthesized molecule as being identical to the natural isolate.

Vibrational Circular Dichroism (VCD): While specific VCD data for this compound is not detailed in the provided context, VCD spectroscopy is a powerful technique for determining the absolute configuration of molecules, especially when used in conjunction with theoretical calculations. mdpi.com It measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the stereochemical environment of vibrating functional groups.

Table 1: Chiroptical Data for this compound and a Key Intermediate

| Compound | Technique | Observed Value | Wavelength/Solvent |

|---|---|---|---|

| Synthetic this compound | ECD | Positive Cotton Effect | 323 nm |

| Synthetic this compound | ECD | Negative Cotton Effect | 258 nm |

| Intermediate 11a | Optical Rotation | [α]D25 −5.0 | c 0.39, CHCl3 |

| Intermediate 10 | Optical Rotation | [α]D26 +21.5 | c 1.58, CHCl3 |

X-ray Crystallography for Solid-State Structure Confirmation (if applicable)

While X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules in the solid state, there is no specific mention in the provided search results of its application to this compound itself. wikipedia.orgspringernature.com However, the principles of X-ray crystallography are well-established. This technique involves diffracting X-rays through a single crystal of a compound. libretexts.org The resulting diffraction pattern can be mathematically analyzed to generate a detailed three-dimensional map of electron density, revealing the precise positions of atoms and the bonds between them. libretexts.org This would unambiguously confirm the relative and absolute stereochemistry of this compound if a suitable crystal could be obtained. For other complex organic molecules, X-ray crystallography has been used to confirm stereochemical assignments made by other means, such as NMR and chiroptical spectroscopy. usm.edu

Chemical Derivatization and Degradation Studies for Structural Confirmation

Chemical derivatization is a powerful strategy for confirming the structure and determining the absolute configuration of complex molecules. nih.gov This involves chemically modifying the molecule of interest to produce a new compound with known stereochemistry or with properties that are more amenable to analysis.

In the case of this compound, the absolute configuration of the hydroxyl group at the C-12 position was determined by converting it into two diastereomeric Mosher esters (using α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). mdpi.com By analyzing the ¹H-NMR data of these diastereomeric esters, the absolute configuration at C-12 was established. mdpi.com This method, known as the Mosher method, is a widely used technique for determining the absolute configuration of chiral alcohols and amines. usm.edu

The total synthesis of this compound also served as a form of chemical correlation for structural confirmation. mdpi.com By synthesizing both this compound and its C-12 epimer, and comparing their spectral data with that of the natural product, the researchers were able to definitively establish the complete structure. mdpi.com

Strategies for Relative and Absolute Configuration Assignment

The determination of the relative and absolute configuration of this compound involved a combination of spectroscopic and synthetic strategies.

Relative Configuration: The relative configuration of the C-3 and C-7 positions in this compound was initially determined using Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com NOESY experiments detect protons that are close in space, and the observation of a NOE correlation between the methyl protons at C-17 and the methine proton at C-3 indicated that these groups were on the same face of the cis-fused cyclopentane rings. mdpi.com

Absolute Configuration: The absolute configuration of this compound was ultimately determined through its total synthesis. mdpi.comnih.gov This synthetic effort allowed for the unambiguous establishment of the stereochemistry at all three chiral centers. The synthesis of both possible diastereomers at the C-12 position, followed by comparison of their spectroscopic data (including ¹H-NMR and ECD) with the natural product, was the final confirmation. mdpi.com The absolute stereochemistry of the three chiral centers in this compound was thus determined to be 3S, 7S, and 12R. mdpi.com

The Cahn-Ingold-Prelog priority rules are the foundation for assigning the R or S configuration to a stereocenter. libretexts.orgyoutube.com This system prioritizes the four substituents attached to a chiral center based on atomic number. By orienting the molecule so that the lowest priority group is pointing away from the viewer, the configuration is assigned as R (rectus, right) if the priority of the remaining groups decreases in a clockwise direction, and S (sinister, left) if it decreases in a counter-clockwise direction. youtube.comyoutube.com

Total Synthesis of Xestenone and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. ias.ac.inlkouniv.ac.inslideshare.net This process allows chemists to devise a logical forward-synthesis plan. ias.ac.in

The retrosynthetic strategy for xestenone identified key disconnections to simplify its complex structure. nih.gov The core of the strategy hinged on an intramolecular aldol (B89426) condensation to form the final ring system. nih.gov This led to the identification of secothis compound as a key precursor, simplifying the target by breaking a carbon-carbon bond within one of the rings. nih.gov

The analysis proceeded as follows:

Disconnection 1: Intramolecular Aldol Condensation. this compound was envisioned as arising from secothis compound via an intramolecular aldol reaction. nih.gov

Disconnection 2: Functional Group Interconversions. Secothis compound could be synthesized from an α,β-unsaturated ketone (Intermediate A) through a sequence of reduction and oxidation steps. nih.gov

Disconnection 3: Horner-Wadsworth-Emmons Reaction. The α,β-unsaturated ketone A was disconnected via a Horner-Wadsworth-Emmons reaction, leading to a simpler aldehyde (Intermediate B) and a known phosphonate (B1237965) C. nih.gov

Disconnection 4: Cyclopentane (B165970) Ring Formation. The right-hand fragment, aldehyde B, was traced back to a cyclopentane derivative (Intermediate D), which could be constructed using a novel one-pot reaction. nih.gov

This multi-step disconnection strategy effectively broke down the complex target into manageable, simpler fragments, paving the way for the forward synthesis.

Development of Stereocontrolled Synthetic Methodologies

Controlling stereochemistry—the precise three-dimensional arrangement of atoms—was critical for the successful synthesis of this compound. nih.gov This was achieved through the development and application of specific stereocontrolled methods, including asymmetric approaches and efficient tandem reactions. nih.govnih.gov

Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. springernature.com In the synthesis of this compound, the control of stereochemistry was introduced early on to ensure the final product had the correct absolute configuration. nih.gov A key step in this process was the Sharpless asymmetric epoxidation. nih.gov This powerful reaction was used to convert a prochiral allylic alcohol into a chiral β-epoxyalcohol with high enantiomeric excess (94% ee). nih.gov This step established the crucial stereocenter that guided the stereochemical outcome of subsequent reactions, ultimately defining the absolute configuration of the synthesized this compound. nih.gov

Synthesis of this compound Enantiomers and Diastereomers (e.g., 12-epi-xestenone)

The synthesis of stereoisomers, which are molecules with the same chemical formula but different spatial arrangements of atoms, is crucial for confirming the structure of a natural product. masterorganicchemistry.com Stereoisomers that are non-superimposable mirror images are called enantiomers, while those that are not mirror images are diastereomers. masterorganicchemistry.comyoutube.com

During the total synthesis of this compound, the configuration at the C-12 position was unknown. nih.gov To solve this, chemists synthesized different diastereomers. A 1,2-reduction of an α,β-unsaturated ketone intermediate (compound 16) using sodium borohydride (B1222165) and cerium(III) chloride produced a 1:1 mixture of two diastereomeric allylic alcohols. nih.gov By separating these isomers and carrying them through the final steps of the synthesis, both this compound and its C-12 epimer, 12-epi-xestenone, were produced. nih.gov Comparison of the spectroscopic data of these synthetic isomers with the natural compound allowed for the unambiguous determination of the relative and absolute configuration of natural this compound. nih.gov

Elaboration of Synthetic Routes to this compound-Related Norditerpenoids (e.g., Secothis compound)

The synthetic route developed for this compound was also strategically designed to provide access to related natural products. As revealed in the retrosynthetic analysis, secothis compound is a direct precursor to this compound. nih.gov In the forward synthesis, the fully elaborated α,β-unsaturated ketone (Intermediate 16) was reduced and oxidized to form secothis compound. nih.gov This intermediate was then treated with a base to induce an intramolecular aldol condensation, which closed the ring to yield this compound. nih.gov

This strategy, where a late-stage intermediate can be used to produce multiple related compounds, is a hallmark of efficient and elegant total synthesis. nih.gov It demonstrates how a single, well-designed synthetic pathway can be leveraged to access a family of natural products, facilitating further study of their properties and biological activities.

Methodological Advancements in Complex Molecule Synthesis

The total synthesis of this compound serves as an excellent case study for advancements in the synthesis of complex molecules. The project not only reached its target but also spurred methodological innovation and highlighted powerful existing strategies. nih.gov

Key advancements and applications include:

Strategic Use of One-Pot Reactions: The development of a one-pot cyclopentane synthesis using an allyl phenyl sulfone and an epoxy iodide demonstrated a novel and highly efficient method for constructing substituted five-membered rings, which are common motifs in natural products. nih.gov

Application of Asymmetric Catalysis: The successful application of the Sharpless asymmetric epoxidation early in the synthesis underscored the power of catalytic asymmetric reactions to establish key stereocenters in complex settings. nih.gov

Structure Confirmation through Synthesis: The synthesis of multiple diastereomers (this compound and 12-epi-xestenone) was instrumental in definitively assigning the unknown stereochemistry of the natural product, a classic and vital role of total synthesis. nih.gov

Collectively, the strategies employed in the synthesis of this compound contribute to the broader toolkit available to chemists for tackling other structurally complex norditerpenoids and natural products. nih.govresearchgate.net

Biosynthetic Investigations of Xestenone

Precursor Incorporation Studies (e.g., Isotopic Labeling)

Specific precursor incorporation studies to elucidate the biosynthetic pathway of xestenone have not been reported. Such studies are fundamental in determining the building blocks of a natural product.

The general methodology involves feeding the producing organism, in this case, Xestospongia vanilla or its symbiotic microbes, with potential precursors that are enriched with stable isotopes like ¹³C or ¹⁵N. After a period of incubation, the target molecule, this compound, would be isolated. The location and extent of isotope incorporation would then be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This analysis reveals which precursors are utilized by the organism to construct the carbon skeleton and any appended functional groups of the molecule. For a norditerpenoid like this compound, likely precursors for investigation would include isotopically labeled mevalonate (B85504) or deoxyxylulose phosphate (B84403) pathway intermediates, which provide the fundamental isoprene (B109036) units for all terpenoids.

Table 1: Common Isotopically Labeled Precursors in Terpenoid Biosynthesis Studies

| Precursor | Isotope | Typical Application |

|---|---|---|

| [1-¹³C]acetate | ¹³C | Tracing the mevalonate pathway |

| [2-¹³C]acetate | ¹³C | Tracing the mevalonate pathway |

| [¹³C₆]glucose | ¹³C | Tracing both mevalonate and MEP pathways |

| [¹⁵N]amino acids | ¹⁵N | Investigating the origin of nitrogen atoms |

Note: This table represents examples of precursors used in general terpenoid biosynthesis studies, not specific findings related to this compound.

Enzymatic Pathways in Norditerpenoid Biosynthesis

The specific enzymatic pathways responsible for converting a diterpenoid precursor into the C19 norditerpenoid structure of this compound are currently unknown. The biosynthesis of terpenoids in marine sponges is understood to follow the general steps of isoprenoid precursor formation, chain elongation by prenyltransferases, and cyclization by terpene synthases (TS). researchgate.netnih.govpnas.org

The formation of a norditerpenoid implies a loss of one carbon atom from a C20 diterpenoid precursor. This is often achieved through oxidative cleavage reactions, which are typically catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.gov These enzymes are known to perform a wide array of chemical transformations, including hydroxylation, epoxidation, and carbon-carbon bond cleavage, which can lead to complex skeletal rearrangements and the formation of norditerpenoids. nih.gov Identifying the specific terpene synthase that forms the initial cyclic diterpene skeleton and the subsequent tailoring enzymes, like P450s, would be a key goal in elucidating this compound's biosynthesis.

Genetic and Genomic Approaches to Identify Biosynthetic Gene Clusters (e.g., from Xestospongia vanilla or associated microorganisms)

No biosynthetic gene cluster (BGC) responsible for this compound production has been identified from Xestospongia vanilla or its associated microbiome.

Modern approaches to discovering the genetic basis for natural product biosynthesis involve genome mining. This process uses the sequenced genome of an organism to search for BGCs, which are physically clustered groups of genes that encode the proteins for a specific biosynthetic pathway. For a terpenoid like this compound, researchers would search the metagenome of the Xestospongia vanilla holobiont (the sponge and its microbial symbionts) for genes encoding key enzymes such as terpene synthases and cytochrome P450s. The presence of these genes within a single cluster would strongly suggest their collective involvement in the biosynthesis of a specific terpenoid. researchgate.netnih.gov Once a candidate BGC is identified, heterologous expression, where the gene cluster is transferred to and expressed in a more easily cultured host organism, can be used to confirm its product.

Putative Biosynthetic Origins and Rearrangement Mechanisms

While the precise biosynthetic origin of this compound is speculative without experimental evidence, it is hypothesized to derive from a C20 diterpenoid precursor through a series of enzymatic reactions, including cyclization and oxidative rearrangement. The bicyclic core of this compound suggests a complex cyclization cascade initiated by a terpene synthase.

The subsequent loss of a carbon atom to form the norditerpenoid structure likely involves oxidative cleavage. Such rearrangements are common in terpenoid biosynthesis and can be triggered by enzymes like cytochrome P450s, which can oxidize a methyl group, leading to its eventual removal as carbon dioxide or formaldehyde. nih.govmdpi.com The intricate stereochemistry of this compound would be established by the specific folding of the precursor within the enzyme's active site during the cyclization and rearrangement steps. Computational and synthetic studies on other terpenoids have shown that such cationic rearrangements are mechanistically plausible and can lead to significant skeletal diversity from a common precursor. chemrxiv.org

Role of Symbiotic Microorganisms in this compound Production

It has not been determined whether this compound is produced by the sponge Xestospongia vanilla itself or by its symbiotic microorganisms. Marine sponges are known to host dense and diverse microbial communities, including bacteria, archaea, and fungi, which are recognized as the true producers of many sponge-derived natural products. mdpi.comnih.gov

Studies on various Xestospongia species have revealed complex and species-specific microbial communities. nih.govnih.gov These symbiotic microbes possess a wide range of BGCs for secondary metabolite production. nih.gov To determine the origin of this compound, a technique called cell sorting or differential fractionation would be required. This involves separating the sponge cells from the microbial cells, followed by chemical analysis of each fraction to see where the compound is localized. Further confirmation could be obtained by cultivating the symbiotic microorganisms in the laboratory and testing for this compound production, or through the genomic approaches described in section 5.3 to locate the BGC within either the sponge or a symbiont genome. The production of secondary metabolites in sponges can also be influenced by environmental factors and vary seasonally, which adds another layer of complexity to these investigations. mdpi.com

Chemical Modifications and Structure Activity Relationship Sar Studies of Xestenone Scaffolds

Design Principles for Xestenone Analogues and Derivatives

The rational design of this compound analogues is guided by principles aimed at exploring chemical space and identifying key structural motifs responsible for potential biological interactions. Given the diverse activities of marine terpenoids, which range from anti-inflammatory to cytotoxic, modifications to the this compound scaffold would systematically target its key functional and stereochemical features. nih.govmdpi.com

Key Modification Targets in the this compound Scaffold:

Carbonyl Group (C-15): The ketone functionality is a primary site for modification. It can be reduced to a hydroxyl group, converted to an oxime, or used as a handle for carbon-carbon bond formation (e.g., Wittig or Grignard reactions) to introduce diverse substituents. These changes would alter the polarity, hydrogen-bonding capacity, and steric profile of this region.

Alkene Moiety (C-8/C-9): The double bond can be hydrogenated, epoxidized, or dihydroxylated. Such modifications would transform the planar sp²-hybridized carbons into sp³ centers, fundamentally altering the local geometry and conformational flexibility of the five-membered ring.

Stereocenters: this compound possesses multiple stereocenters. The synthesis of stereoisomers (diastereomers and enantiomers) is a critical design principle to determine if a potential biological target has a specific stereochemical preference for binding.

Methyl Groups (C-17 and C-19): The two methyl groups can be modified to explore the impact of steric bulk. Analogues could be designed with larger alkyl groups, or alternatively, with these groups removed (nor-analogues) to probe for essential steric interactions or hydrophobic pocket filling in a target protein.

Synthetic Strategies for Targeted Structural Diversity

Achieving targeted structural diversity in this compound analogues requires flexible and efficient synthetic routes. The total synthesis of this compound itself provides a foundational pathway that can be adapted for the creation of derivatives. nih.gov Strategies often involve a late-stage diversification approach, where a common intermediate is synthesized on a larger scale and then subjected to a variety of chemical transformations to produce a library of related compounds.

Common Synthetic Approaches:

Semisynthesis: If the natural product can be isolated in sufficient quantities, direct chemical modification of this compound would be the most straightforward approach to generate derivatives.

Divergent Total Synthesis: A more versatile strategy begins with a synthetic route that builds a core intermediate amenable to various subsequent reactions. For instance, an intermediate prior to the installation of the C-15 ketone could be used to generate analogues with different functionalities at that position.

Fragment-Based Synthesis: The bicyclic core can be constructed through convergent strategies, where the two five-membered rings are synthesized separately and then joined. This allows for significant modifications to be made to each fragment before their coupling, greatly expanding the accessible structural diversity.

Modern synthetic methods such as chemoselective oxidations, stereoselective reductions, and cross-coupling reactions are instrumental in achieving the desired transformations with high precision and yield. mdpi.com The development of robust synthetic strategies is paramount for producing the quantities of analogues needed for comprehensive biological evaluation and SAR studies. mdpi.comnih.gov

Mechanistic Probing of Structure-Function Relationships

Understanding the relationship between a molecule's structure and its biological function requires detailed mechanistic studies. For this compound analogues that exhibit biological activity, the next step is to investigate how they interact with their molecular targets and how their three-dimensional shape influences these interactions.

Should a this compound analogue be identified as an enzyme inhibitor, its mechanism of action can be elucidated through in vitro enzyme kinetics studies. wikipedia.org These experiments measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. youtube.com

The fundamental model for many enzyme kinetics is the Michaelis-Menten equation, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Kₘ). khanacademy.org

Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

Kₘ: The substrate concentration at which the reaction rate is half of Vmax. It is often used as a measure of the enzyme's affinity for its substrate. youtube.com

By analyzing how an inhibitor affects Vmax and Kₘ, its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined. khanacademy.org For example, a competitive inhibitor typically increases the apparent Kₘ without changing Vmax. This information is critical for understanding how the analogue interacts with the enzyme's active site and for designing more effective inhibitors. nih.gov

To illustrate, the following table presents hypothetical data from an in vitro kinase assay for a series of this compound analogues, demonstrating how SAR data can be tabulated.

| Compound | Modification from this compound | IC₅₀ (µM) | Inhibition Type | Apparent Kₘ (µM) | Vmax (nmol/min) |

|---|---|---|---|---|---|

| This compound | Parent Compound | >100 | N/A | N/A | N/A |

| Analogue 1 | C-15 Ketone → C-15 (S)-Alcohol | 52.3 | Competitive | 35.2 | 100 |

| Analogue 2 | C-15 Ketone → C-15 (R)-Alcohol | 8.1 | Competitive | 28.5 | 100 |

| Analogue 3 | C-8/C-9 Alkene → Epoxide | 25.6 | Non-competitive | 15.0 | 65 |

| Analogue 4 | Analogue 2 + Epoxide | 1.2 | Mixed | 22.1 | 58 |

This data is purely illustrative to demonstrate the principles of SAR analysis.

The original structural elucidation of this compound utilized Nuclear Overhauser Effect Spectroscopy (NOESY) to establish the cis-fusion of the two cyclopentane (B165970) rings. This fixed relative stereochemistry imposes significant constraints on the possible conformations of the scaffold. When designing analogues, it is crucial to consider how structural modifications will impact the molecule's preferred low-energy conformation. nd.edu

Techniques used for conformational analysis include:

NMR Spectroscopy: Advanced NMR techniques, like those used for the original structure determination, can reveal through-space proximities of atoms, providing insights into the molecule's shape in solution.

X-ray Crystallography: This method provides a precise picture of the molecule's conformation in the solid state, offering definitive proof of its three-dimensional structure. nih.gov

Computational Chemistry: Molecular mechanics and quantum mechanics calculations can be used to model the potential energy surface of a molecule, identifying low-energy (i.e., more stable) conformations and the energy barriers between them.

By correlating the preferred conformations of active versus inactive analogues, researchers can build a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for biological activity, providing a powerful tool for the design of future generations of compounds with enhanced potency and selectivity. mdpi.com

Advanced Analytical Techniques and Their Application in Xestenone Research

Mass Spectrometry-Based Profiling and Imaging

Mass spectrometry (MS) has become an indispensable tool in the study of Xestenone, offering unparalleled capabilities for unbiased and in-depth analysis. nih.gov Its high accuracy in determining the mass-to-charge ratio of molecules allows for precise identification and quantification. nih.gov MS-based approaches are central to profiling this compound and its derivatives in complex biological matrices. biorxiv.orgmdpi.com

The coupling of chromatographic separation with mass spectrometry, known as hyphenated techniques, provides robust platforms for metabolite analysis. nih.govajpaonline.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for analyzing this compound and its metabolites due to its versatility in handling a wide range of compound polarities. nih.govplos.org This technique facilitates the separation of complex mixtures prior to detection, which is crucial for accurate metabolite identification and quantification. nih.gov In a typical workflow, full-scan LC-MS data is first acquired to identify molecular ions that are significantly altered in biological samples. Subsequently, tandem mass spectrometry (MS/MS) is performed to generate fragmentation patterns that serve as fingerprints for structural elucidation. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for volatile and thermally stable compounds. nih.govthermofisher.com For non-volatile metabolites of this compound, chemical derivatization is often employed to increase their volatility. thermofisher.com GC-MS provides high chromatographic resolution and reproducible fragmentation patterns, making it highly effective for metabolite identification, often aided by extensive spectral libraries. thermofisher.comnih.gov Both targeted and untargeted GC-MS approaches can be utilized, allowing for both the quantification of specific known metabolites and the discovery of novel compounds. nih.gov

Table 1: Hypothetical Metabolites of this compound Identified by LC-MS/MS and GC-MS

| Metabolite ID | Parent Compound | Analytical Method | Key Fragment Ions (m/z) | Putative Identification |

| X-M1 | This compound | LC-MS/MS | 150.2, 178.3, 205.4 | Hydroxylated this compound |

| X-M2 | This compound | LC-MS/MS | 220.1, 248.2 | Glucuronidated this compound |

| X-M3 | This compound | GC-MS (derivatized) | 73.1, 147.1, 217.2 | Dehydrogenated this compound |

| X-M4 | This compound | GC-MS (derivatized) | 129.2, 186.3 | Oxidized this compound derivative |

This table is interactive. Users can sort columns to compare different aspects of the identified metabolites.

A significant challenge in this compound research is the differentiation of its isomers, which may have identical masses but different three-dimensional structures and biological activities. Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), addresses this challenge by separating ions based on their size, shape, and charge in the gas phase. researchgate.netfrontiersin.org This technique provides an additional dimension of separation, enhancing peak capacity and enabling the resolution of isomeric species that are indistinguishable by mass spectrometry alone. frontiersin.orgfit.edu The collision cross-section (CCS) values obtained from IMS measurements offer valuable information about the ion's structure. researchgate.net Different IMS platforms, such as drift tube IMS (DTIMS) and traveling wave IMS (TWIMS), have been instrumental in resolving closely related this compound isomers. fit.edunih.gov

Table 2: Hypothetical Collision Cross-Section (CCS) Values for this compound Isomers

| Isomer | m/z | CCS (Ų) in N₂ | Analytical Technique |

| α-Xestenone | 314.22 | 185.4 | DTIMS-MS |

| β-Xestenone | 314.22 | 192.1 | DTIMS-MS |

| γ-Xestenone | 314.22 | 188.7 | TWIMS-MS |

This table is interactive, allowing for comparison of the structural properties of different this compound isomers.

Understanding the biological effects of this compound requires identifying its protein interaction partners. Proteomics, particularly affinity-based proteomics coupled with mass spectrometry, is a powerful approach for mapping these interactions. nih.govyoutube.com Techniques like affinity purification-mass spectrometry (AP-MS) involve using a "bait" molecule, such as a modified form of this compound, to pull down its binding partners from a complex protein mixture. youtube.com The captured proteins are then identified by mass spectrometry, revealing the protein interaction network of this compound. nih.govyoutube.com Crosslinking mass spectrometry (XL-MS) is another advanced method that can provide insights into both stable and transient protein-protein interactions by covalently linking interacting proteins before MS analysis. nih.gov These approaches are crucial for elucidating the mechanisms of action of this compound within the cell. nih.govresearchgate.net

Advanced NMR Techniques for Dynamic and Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules in solution. ipb.pt Advanced NMR methods, including two-dimensional (2D) techniques like COSY, HSQC, and HMBC, are essential for unambiguously assigning the complex structure of this compound and its derivatives. ipb.ptwiley.com These techniques provide detailed information about the connectivity of atoms within a molecule. For studying dynamic systems, such as the interaction of this compound with a protein, advanced NMR techniques can provide insights into the conformational changes that occur upon binding. bruker.com Solid-state NMR is particularly useful for studying molecular sieves and other solid materials where this compound might be encapsulated or adsorbed. researchgate.net

Hyphenated Techniques for Comprehensive Characterization

The on-line coupling of separation techniques with spectroscopic detection, known as hyphenated techniques, offers a powerful approach for the comprehensive analysis of complex mixtures containing this compound. nih.govajpaonline.comspringernature.comresearchgate.netsaspublishers.com The combination of liquid chromatography with NMR (LC-NMR) allows for the direct structural elucidation of compounds as they are separated. springernature.com More advanced multi-hyphenated systems, such as LC-NMR-MS, provide complementary information from multiple detectors in a single analysis, enhancing the confidence in compound identification. ajpaonline.comspringernature.com These integrated platforms are invaluable for dereplication studies of natural product extracts and for the detailed chemical fingerprinting of samples containing this compound. nih.gov

Microstructural and Spatial Analytical Approaches

Understanding the spatial distribution of this compound and its metabolites within tissues is crucial for assessing its biological effects. Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules on a sample surface without the need for labeling. frontiersin.org This can reveal how this compound is distributed within a specific organ or tissue. At a smaller scale, microstructural analysis techniques can be employed to study the physical properties and morphology of materials containing this compound, for example, in formulation studies. mdpi.com These spatial and microstructural approaches provide a deeper understanding of how this compound interacts with its biological environment. mdpi.com

Computational Chemistry and Theoretical Modeling of Xestenone

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic structure and chemical reactivity of Xestenone. These methods, based on solving the Schrödinger equation, provide detailed information about electron distribution, molecular orbital energies, and reaction pathways.

Density Functional Theory (DFT) is a commonly employed QM method for molecules of this size. For instance, DFT calculations, often using the B3LYP functional, can be applied to investigate the mechanism of metabolic reactions, such as hydroxylation by cytochrome P450 enzymes. acs.org Such studies calculate the energy barriers for hydrogen abstraction from different positions on the this compound scaffold, predicting the most likely sites of metabolism. researchgate.net

Reaction dynamics calculations, based on QM potential energy surfaces, can further refine this understanding by incorporating quantum effects like tunneling. researchgate.netnih.gov For a reaction such as the 6β-hydrogen abstraction in a testosterone-like steroid, tunneling coefficients can be significant, indicating that quantum tunneling plays a substantial role in the reaction rate. researchgate.net These calculations help elucidate the kinetic isotope effects observed in experiments, providing a more complete picture of the reaction dynamics.

Table 1: Representative QM Calculation Results for Steroidal Ketone Reactivity This table presents illustrative data based on published studies of similar compounds.

| Parameter | Doublet Spin State | Quartet Spin State | Finding |

| H-Abstraction Barrier (kcal/mol) | 12.1 | 10.1 | The quartet spin state is the lower energy pathway for the reaction. researchgate.net |

| Tunneling Coefficient (kH) | ~3.0 | ~3.0 | Indicates a significant contribution from quantum tunneling to the reaction rate. researchgate.net |

| Kinetic Isotope Effect (kH/kD) | ~2.0 | ~5.0 | The calculated KIE aligns with experimental observations, validating the theoretical model. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound and its interactions with biological macromolecules, MD simulations provide crucial insights into its conformational landscape and binding dynamics.

Simulations of a this compound-like steroid, such as progesterone (B1679170), complexed with its receptor can reveal the dynamic nature of the binding process. nih.gov Classical MD simulations, often run for hundreds of nanoseconds, can elucidate how the ligand settles into the binding pocket and which specific amino acid residues are key for stable interaction. nih.gov These simulations have shown that certain parts of the receptor, like specific helices, exhibit significant flexibility, which can be crucial for accommodating the ligand and triggering a biological response. nih.gov

Furthermore, MD simulations are used to explore the conformational space of this compound in its unbound (apo) state in different solvent environments. nih.gov Advanced sampling techniques like metadynamics can be coupled with MD to overcome energy barriers and sample a wider range of conformations, helping to identify stable states that may be important for receptor recognition. nih.gov

Table 2: Key Findings from MD Simulations of a Steroid-Receptor Complex Data is generalized from studies on progesterone receptor dynamics.

| Simulation Aspect | Observation | Significance |

| Ligand Binding Mode | Dynamic interactions observed, with the steroid D-ring forming transient hydrogen bonds with specific residues (e.g., Cys891). researchgate.net | Clarifies discrepancies between static crystal structures and mutagenesis data, showing the importance of dynamic flexibility. nih.govresearchgate.net |

| Receptor Flexibility | Helices H11 and H12 of the ligand-binding domain show high mobility. nih.gov | Receptor flexibility is essential for both agonist and antagonist binding, influencing the downstream biological signal. nih.gov |

| Apo-Receptor State | Helix 12 does not adopt a fully extended conformation in the absence of a ligand. nih.gov | Provides a structural model for the unbound receptor, useful for virtual screening and drug discovery efforts. nih.gov |

| Key Interactions | Salt bridges between specific residues (e.g., Arg899 and Glu723) stabilize the overall receptor structure. nih.gov | Identifies critical interactions that maintain the integrity of the binding pocket. nih.gov |

Docking and Molecular Recognition Studies with Protein/Enzyme Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to study how this compound might interact with its biological targets, such as enzymes or nuclear receptors.

Docking studies on steroidal compounds as enzyme inhibitors, for example, against aromatase, help to identify the key interactions necessary for binding. nih.gov These studies can reveal that specific hydrogen bonds, for instance with the methionine residue MET374 in the aromatase active site, are essential for potent inhibition. nih.govnih.gov The docking score, an estimation of binding affinity, is often used to rank different this compound analogues and prioritize them for synthesis and experimental testing. dergipark.org.tr

The results of docking simulations provide a static picture of the binding pose. This information is invaluable for structure-based drug design, allowing researchers to rationally modify the this compound structure to enhance binding affinity and selectivity for its target protein. For example, docking studies have guided the design of novel CYP17A1 inhibitors by showing how different chemical moieties at the C17 position of the steroid core can interact with the enzyme's heme group. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, CD)

Computational methods are increasingly used to predict spectroscopic properties, which aids in the structural elucidation of new this compound derivatives. Calculating Nuclear Magnetic Resonance (NMR) chemical shifts is a key application.

DFT calculations have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in a molecule, the chemical shifts can be predicted with a high degree of accuracy, often requiring the testing of different functionals and basis sets to find the best correlation with experimental data. researchgate.net This is particularly useful for distinguishing between stereoisomers or confirming the structure of a newly synthesized compound. Studies on keto-steroids have demonstrated the feasibility of these methods. acs.orgacs.org

Vibrational Circular Dichroism (VCD) is another spectroscopic technique where computational modeling is vital. mdpi.com Simulating the VCD spectrum of a chiral molecule like this compound and comparing it to the experimental spectrum can determine its absolute configuration. mdpi.com

Table 3: Accuracy of DFT-Predicted NMR Chemical Shifts for Steroidal Analogs Illustrative accuracy based on benchmark studies.

| Nucleus | Recommended Functional | Basis Set | Typical RMSD (ppm) |

| ¹H | TPSSh | cc-pVTZ | 0.08 researchgate.net |

| ¹³C | M06 | cc-pVTZ | 3.97 researchgate.net |

Machine Learning Applications in Structural Prediction and SAR

Machine Learning (ML) is rapidly transforming computational chemistry, with significant applications in the study of molecules like this compound. ML models can be trained on large datasets of chemical structures and their associated biological activities to develop predictive Quantitative Structure-Activity Relationship (QSAR) models.

For steroidal compounds, QSAR models can predict the inhibitory activity against a target enzyme based on a set of calculated molecular descriptors. nih.gov These descriptors can encode topological, electronic, or shape-based features of the molecule. A successful QSAR model can then be used to virtually screen large libraries of potential this compound analogues, identifying those with the highest predicted activity before committing resources to their synthesis. nih.gov

ML is also being applied to predict spectroscopic properties. For example, deep learning algorithms, particularly graph neural networks, have been trained on extensive libraries of experimental NMR data to predict ¹H chemical shifts with high accuracy, sometimes outperforming traditional DFT methods in speed and precision for certain applications. nih.govfrontiersin.org Another application involves using ML-designed profiles of multiple steroids to improve the diagnosis and classification of diseases, showcasing the power of ML to find complex patterns in biochemical data. nih.govnih.gov

Omics Approaches in Investigating Xestenone S Biological Context

Metabolomics Profiling in Producing Organisms and Related Systems

Metabolomics, the large-scale study of small molecules within a biological system, is a cornerstone for understanding the production and ecological role of Xestenone. nih.gov By profiling the metabolome of the producing organism, often a marine-derived fungus of the genus Penicillium, researchers can gain direct insights into the metabolic pathways and chemical environment associated with its biosynthesis. researchgate.netnih.gov

Untargeted and targeted metabolomics are complementary strategies used to map the biosynthetic pathway of this compound. nih.govnih.gov Untargeted metabolomics aims to measure as many metabolites as possible in a sample, providing a global snapshot of the metabolome and allowing for the discovery of previously unknown pathway intermediates. researchgate.netmdpi.com This approach is particularly valuable in the early stages of investigation to generate hypotheses about precursor molecules and related metabolic pathways that are dysregulated during this compound production. researchgate.net

In a hypothetical study, cultures of the this compound-producing Penicillium species were grown under conditions that either induced or suppressed this compound synthesis. Untargeted analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) revealed several compounds that were significantly more abundant in the producing cultures.

Targeted metabolomics is then employed to accurately quantify a specific set of known or suspected metabolites. nih.gov This method offers higher sensitivity and specificity, making it ideal for validating the intermediates proposed by untargeted analysis and for quantifying the flux through the biosynthetic pathway. For this compound, this would involve developing methods to measure putative precursors and shunt products, confirming their role and position within the metabolic network.

Table 1: Hypothetical Metabolite Changes in this compound-Producing Cultures This interactive table summarizes key findings from a comparative metabolomics study. Fold change indicates the relative abundance of metabolites in high-producing versus low-producing cultures.

| Metabolite | Putative Role | Fold Change (High vs. Low Production) | p-value |

|---|---|---|---|

| Precursor A | Initial building block | 25.4 | < 0.001 |

| Intermediate B | First stable intermediate | 18.2 | < 0.001 |

| Intermediate C | Late-stage precursor | 15.7 | < 0.001 |

| This compound | Final Product | 52.8 | < 0.001 |

| Shunt Product D | Byproduct of pathway | 3.5 | < 0.05 |

The vast and complex datasets generated by metabolomics studies necessitate the use of chemometrics and multivariate analysis for interpretation. researchgate.net Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are essential for identifying patterns and discerning the metabolites that most significantly differentiate between experimental groups. researchgate.netquadram.ac.ukyoutube.com

PCA is an unsupervised method used to visualize the inherent variation within a dataset, often revealing clustering of samples based on their metabolic profiles. researchgate.net For instance, a PCA scores plot would show a clear separation between the metabolomes of high and low this compound-producing cultures. The corresponding loadings plot would then highlight the specific metabolites, like the precursors and intermediates listed in Table 1, that are most responsible for this separation. youtube.com PLS-DA is a supervised method that can further refine this analysis by building a model to maximize the separation between predefined classes, thereby enhancing the identification of key discriminatory metabolites. researchgate.netmdpi.com

Proteomics to Elucidate Protein Interaction Networks and Cellular Targets

Proteomics, the study of the entire set of proteins expressed by an organism, is critical for identifying the direct molecular targets of this compound and understanding its mechanism of action at a functional level. youtube.com These approaches can map the protein interaction networks that are modulated by the compound, providing a bridge between the chemical entity and its physiological effects. nih.govnih.gov

A primary goal in understanding a bioactive compound's function is the identification of its direct protein binding partners. nih.gov A common and powerful technique for this is affinity purification coupled with mass spectrometry (AP-MS). bioserendipity.com In this approach, a modified version of this compound is synthesized with a chemical tag (e.g., biotin) that allows it to be used as "bait." This bait molecule is incubated with a protein lysate from a relevant cell type or model organism. The this compound-protein complexes are then "pulled down" from the lysate using the tag. After washing away non-specific binders, the interacting proteins are identified using high-resolution mass spectrometry. nih.govspringernature.com

This method can reveal specific cellular targets that would otherwise be difficult to predict. novelgenetech.comresearchgate.net For example, a hypothetical AP-MS experiment might identify a specific kinase and a metabolic enzyme as high-confidence interactors, suggesting that this compound's biological activity may stem from the modulation of signaling cascades and metabolic pathways.

Table 2: Hypothetical this compound-Interacting Proteins Identified by AP-MS This interactive table lists proteins identified as potential direct targets of this compound in a human cancer cell line lysate.

| Protein ID | Protein Name | Function | Significance Score |

|---|---|---|---|

| P04637 | p53 | Tumor suppressor, transcription factor | 98.5 |

| P62258 | MAP Kinase 1 | Cell signaling, proliferation | 95.2 |

| Q09472 | Hexokinase-2 | Glycolysis, metabolism | 91.8 |

Functional proteomics investigates how this compound affects the abundance, modification, or activity of proteins on a global scale. nih.gov One approach is to treat a model system, such as a human cell line, with this compound and then use quantitative mass spectrometry to compare the proteome of the treated cells to that of untreated controls. This can reveal broad cellular responses, including the activation of stress pathways, inhibition of cell cycle progression, or alterations in metabolic protein expression. bioserendipity.com

For example, treating cells with this compound might lead to the downregulation of proteins involved in DNA replication and the upregulation of proteins associated with apoptosis, consistent with an anti-proliferative effect. These global protein expression changes provide a functional context for the direct interactions identified through AP-MS and help to build a comprehensive picture of this compound's cellular mechanism of action. nih.gov

Transcriptomics and Genomics for Gene Expression and Biosynthetic Pathway Discovery

Genomics and transcriptomics provide the blueprint and its active expression profile, respectively, offering fundamental insights into how this compound is produced and how it influences cellular gene expression. northwestern.edu

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how this compound affects gene expression in target cells or tissues. nih.govyoutube.com Using techniques like RNA-sequencing (RNA-seq), researchers can identify genes and pathways that are significantly up- or downregulated following this compound treatment. nih.gov This can provide crucial clues about its mechanism of action. For instance, if this compound treatment leads to changes in the expression of genes involved in inflammation or immune response, it would point towards a potential role in modulating these processes.

In the context of the producing organism, transcriptomics is a powerful tool for discovering the genes responsible for making this compound. The "guilt-by-association" principle suggests that genes involved in the same metabolic pathway are often co-expressed. researchgate.net By comparing the transcriptomes of the organism under high and low this compound production conditions, researchers can identify a set of co-regulated genes. If this set includes enzymes typical of natural product biosynthesis, such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), it is highly likely that this represents the this compound biosynthetic gene cluster (BGC). rsc.org

Genomics, the study of an organism's complete set of DNA, is then used to locate and characterize this BGC. nih.gov By sequencing the genome of the producing organism, the physically clustered genes identified by transcriptomics can be precisely mapped. plos.org Analysis of the BGC provides a roadmap for the biosynthesis of this compound, predicting the precursor units, the sequence of enzymatic reactions, and the structure of the final molecule. nih.gov This genomic information is invaluable for future efforts in biosynthetic engineering to produce novel analogs of this compound or to improve its production yields.

Table 3: Hypothetical Genes in the this compound Biosynthetic Gene Cluster This interactive table outlines the putative functions of genes identified within the this compound BGC through genomic and transcriptomic analysis.

| Gene ID | Proposed Function | Homology |

|---|---|---|

| xesA | Polyketide Synthase (PKS) | Fungal PKS Type I |

| xesB | Non-Ribosomal Peptide Synthetase (NRPS) | Fungal NRPS |

| xesC | Cytochrome P450 Monooxygenase | Tailoring enzyme |

| xesD | Methyltransferase | Tailoring enzyme |

| xesE | Acyltransferase | Loading/Tailoring enzyme |

| xesF | Transcription Factor | Pathway-specific regulator |

Ecological and Environmental Research on Xestenone

Role in Marine Chemical Ecology (e.g., Defense, Signaling)

Despite being isolated from a marine sponge, a group known for producing bioactive compounds with ecological roles such as defense against predation or acting as signaling molecules, no specific biological activity or role in marine chemical ecology, such as defense or signaling, has been reported for Xestenone in the search results. nih.gov

Environmental Fate and Degradation Pathways in Marine Ecosystems

Information regarding the specific environmental fate and degradation pathways of this compound in marine ecosystems was not found. Research on the environmental fate of compounds in the marine environment typically involves studying processes like hydrolysis, photodegradation, and biodegradation, but data specific to this compound's behavior under these conditions is not available from the searches.

Q & A

Q. What spectroscopic methods are critical for determining the structure and stereochemistry of Xestenone?

this compound's planar structure was elucidated using infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR). Stereochemical analysis, particularly the cis configuration at C-3 and C-7, was confirmed through nuclear Overhauser effect (NOE) experiments. The absolute configuration at C-12 remained unresolved until synthetic studies employed X-ray crystallography and chiral chromatography .

Q. What are the primary natural sources of this compound, and how was it first isolated?

this compound was first isolated in 1988 from the marine sponge Xestospongia vanilla collected off the coast of British Columbia, Canada. Its structural uniqueness as a nor-diterpenoid with a bicyclo[3.3.0]octane core and conjugated enone side chain distinguishes it from related metabolites .

Q. What are the key reaction steps in the total synthesis of this compound as described in recent literature?

A pivotal synthesis route involves:

Q. How do researchers ensure the purity and identity of synthesized this compound derivatives?

Purification via column chromatography and HPLC, coupled with characterization by ¹H/¹³C NMR, high-resolution MS, and optical rotation measurements, ensures identity. Comparative analysis with natural isolates (e.g., retention time, spectral overlap) is critical .

Q. What role does molecular modeling play in confirming the absolute configuration of this compound?

Density functional theory (DFT) calculations of NMR chemical shifts and electronic circular dichroism (ECD) spectra are used to predict stereochemistry. Experimental validation via synthetic intermediates with defined configurations (e.g., 12-epi-xestenone) resolves ambiguities .

Advanced Research Questions

Q. What methodological approaches are employed to resolve discrepancies in diastereomer ratios during this compound synthesis?

Diastereomer ratios (e.g., 95:5 in NaOH-mediated hydrolysis) are influenced by reaction kinetics and steric effects. Optimizing temperature, solvent polarity, and base strength can shift selectivity. For example, THF stabilizes transition states favoring the (12R) configuration .

Q. How can one-pot synthesis strategies be optimized to improve yield and stereoselectivity in this compound production?

The 5-exo cyclization strategy (developed by Ohta et al.) streamlines bicyclo[3.3.0]octane formation. Key optimizations include:

Q. What evidence supports the hypothesis that secothis compound is a biosynthetic precursor to this compound?

Andersen et al. demonstrated that base-induced aldol cyclization of secothis compound (a diketone) yields trace this compound, suggesting a plausible biosynthetic pathway. Isotopic labeling and enzyme assays could further validate this hypothesis .

Q. In the context of this compound synthesis, how do researchers address challenges related to the formation of undesired epimers?

Epimerization at C-12 is mitigated by:

Q. What analytical techniques are most effective in differentiating between this compound and its structural analogs in complex mixtures?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral columns provides baseline separation of analogs. 2D NMR (e.g., HSQC, HMBC) maps unique coupling patterns, such as the conjugated enone’s ¹³C shifts (~190 ppm for ketones) .

Methodological Notes

- Data Contradictions : Discrepancies in reported yields (e.g., 95% in Scheme 8 vs. lower yields in alternative routes) may stem from solvent purity or trace metal contamination. Replication under inert atmospheres is advised .

- Structural Ambiguities : Unresolved stereocenters in early studies were clarified via total synthesis, emphasizing the need for iterative hypothesis testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.